SQ109

Description

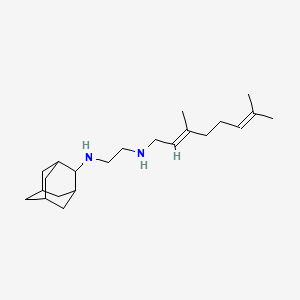

Antibiotic SQ109 is an orally available, acid-stable diamine antibiotic, with potential antimicrobial activity against a variety of bacteria including Helicobacter pylori (H. pylori) and Mycobacterium tuberculosis (M. Tuberculosis). As an ethambutol analogue with asymmetric structure, this compound does not act on the same target as ethambutol. However, this agent interferes with cell wall synthesis, thereby causing weakening of the cell wall and ultimately cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

has antitubercular activity

Structure

3D Structure

Properties

IUPAC Name |

N'-(2-adamantyl)-N-[(2E)-3,7-dimethylocta-2,6-dienyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N2/c1-16(2)5-4-6-17(3)7-8-23-9-10-24-22-20-12-18-11-19(14-20)15-21(22)13-18/h5,7,18-24H,4,6,8-15H2,1-3H3/b17-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIBVDBTCDTBRH-REZTVBANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCNCCNC1C2CC3CC(C2)CC1C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CNCCNC1C2CC3CC(C2)CC1C3)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964540 | |

| Record name | N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502487-67-4 | |

| Record name | N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502487-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Geranyl-N'-(2-adamantyl)ethane-1,2-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502487674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SQ-109 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SQ-109 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AU7XUV31A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of SQ-109 Against Mycobacterium tuberculosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ-109 is a novel diamine antibiotic, developed as an analog of ethambutol, that has demonstrated potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[1][2] Its unique mechanism of action, distinct from existing first- and second-line anti-tuberculosis drugs, makes it a promising candidate for new combination therapies to combat the growing threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms by which SQ-109 exerts its antimycobacterial effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Primary Mechanism of Action: Inhibition of MmpL3 and Disruption of Mycolic Acid Transport

The principal target of SQ-109 in Mycobacterium tuberculosis is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential inner membrane transporter.[4][5] MmpL3 plays a critical role in the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are major and essential components of the mycobacterial cell wall.[4][5]

SQ-109 directly binds to and inhibits the function of MmpL3.[6] This inhibition blocks the translocation of TMM from the cytoplasm to the periplasm, leading to a cascade of downstream effects that ultimately compromise the integrity of the cell wall.[4][5] The consequences of MmpL3 inhibition by SQ-109 include:

-

Accumulation of Trehalose Monomycolate (TMM): The blockage of TMM transport results in its accumulation within the mycobacterial cell.[4]

-

Inhibition of Trehalose Dimycolate (TDM) and Mycolyl-Arabinogalactan-Peptidoglycan (mAGP) Synthesis: The lack of periplasmic TMM prevents its subsequent incorporation into trehalose dimycolate (TDM) and the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, the final destinations of mycolic acids in the cell wall.[4]

-

Compromised Cell Wall Integrity: The disruption of mycolic acid incorporation weakens the mycobacterial cell wall, leading to increased susceptibility to external stressors and ultimately, cell death.

The following diagram illustrates the central role of MmpL3 in the mycolic acid transport pathway and the inhibitory effect of SQ-109.

Secondary Mechanisms of Action

In addition to its primary effect on MmpL3, SQ-109 has been reported to have multiple secondary mechanisms of action that contribute to its overall antimycobacterial activity.[2][7] These secondary targets suggest that SQ-109 may be less prone to the development of resistance.[2]

-

Inhibition of Menaquinone Biosynthesis: SQ-109 has been shown to inhibit enzymes involved in the biosynthesis of menaquinone, a vital component of the electron transport chain in M. tuberculosis.[2][7] Specifically, it has been suggested to target MenA and MenG.[8]

-

Disruption of the Proton Motive Force: SQ-109 can act as an uncoupler, dissipating both the membrane potential (Δψ) and the pH gradient (ΔpH) across the mycobacterial inner membrane.[8] This disruption of the proton motive force interferes with ATP synthesis and other essential cellular processes.

The multi-target nature of SQ-109 is depicted in the following diagram.

Quantitative Data on the Activity of SQ-109

The in vitro and in vivo activity of SQ-109 has been extensively evaluated. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of SQ-109 against Mycobacterium tuberculosis

| Parameter | Strain(s) | Value | Reference(s) |

| Minimum Inhibitory Concentration (MIC) | H37Rv, Erdman, and drug-resistant strains | 0.7 - 1.56 µM | [9] |

| Drug-sensitive and multidrug-resistant strains | 0.2 - 0.78 µg/mL | [1] | |

| Minimal Bactericidal Concentration (MBC) | H37Rv | 0.64 µg/mL | [1] |

| Intracellular Activity | Inhibition of M. tuberculosis inside macrophages | 99% at MIC | [1] |

| Synergy with other anti-TB drugs | Isoniazid (INH), Rifampicin (RIF), Bedaquiline (BDQ), Clofazimine (CFZ) | Synergistic | [2][3] |

Table 2: In Vivo Efficacy of SQ-109 in Murine Models of Tuberculosis

| Animal Model | Dosage | Efficacy | Reference(s) |

| Chronic TB model (mice) | 10 mg/kg | Superior to ethambutol at 100 mg/kg | [9] |

| Chronic TB model (mice) | 10 mg/kg (in combination with INH and RIF) | 1.5 log10 lower lung bacterial load at 8 weeks compared to the standard regimen with ethambutol. | [10] |

| Combination Therapy (mice) | 25 mg/kg (with bedaquiline and pyrazinamide) | Durable cure in Mtb-infected mice at 3 months, superior to the standard of care. | [9] |

Experimental Protocols

The elucidation of SQ-109's mechanism of action has relied on a variety of key experimental techniques. The following sections provide an overview of the methodologies for these critical assays.

Macromolecular Incorporation Assay

This assay is used to determine the specific biosynthetic pathway inhibited by a compound by measuring the incorporation of radiolabeled precursors into major macromolecules.

-

Principle: M. tuberculosis cultures are treated with the test compound (SQ-109) and then incubated with radiolabeled precursors for protein ([³H]leucine), peptidoglycan ([³H]N-acetyl-d-glucosamine), nucleic acids ([³H]uracil), and lipids ([¹⁴C]acetate). The amount of radioactivity incorporated into each macromolecule is then quantified and compared to untreated controls. A significant reduction in the incorporation of a specific precursor indicates that its corresponding biosynthetic pathway is inhibited.[4][11]

-

Methodology:

-

M. tuberculosis cultures are grown to mid-log phase.

-

The cultures are treated with various concentrations of SQ-109 (typically based on its MIC) for a defined period.

-

Radiolabeled precursors are added to the cultures and incubated for a specific duration (e.g., 1 hour).[11]

-

The reactions are stopped, and the cells are harvested.

-

Macromolecules are precipitated (e.g., using trichloroacetic acid) and collected on filters.

-

The amount of radioactivity on the filters is measured using a scintillation counter.

-

For lipid analysis, cells are subjected to solvent extraction (e.g., with chloroform:methanol) to separate polar and non-polar lipids, and the radioactivity in each fraction is determined.[11]

-

Thin-Layer Chromatography (TLC) Analysis of Mycobacterial Lipids

TLC is a crucial technique for visualizing the effect of SQ-109 on the lipid profile of M. tuberculosis, particularly the levels of TMM and TDM.

-

Principle: Lipids are extracted from M. tuberculosis cultures treated with SQ-109 and separated on a TLC plate based on their polarity. The positions of TMM and TDM are identified by comparison to standards, and their relative amounts can be quantified.

-

Methodology:

-

M. tuberculosis cultures are treated with SQ-109.

-

Lipids are extracted from the bacterial cells using a solvent system such as chloroform:methanol (2:1, v/v).

-

The extracted lipids are concentrated and spotted onto a silica gel TLC plate.

-

The TLC plate is developed in a solvent system capable of separating TMM and TDM, such as chloroform:methanol:water (62:25:4, v/v/v).[4]

-

The separated lipids are visualized using a suitable method, such as charring with a phosphomolybdic acid spray or by autoradiography if radiolabeled precursors were used.

-

The spots corresponding to TMM and TDM are identified, and their intensities can be quantified using densitometry.[4]

-

Measurement of Proton Motive Force (PMF)

The effect of SQ-109 on the proton motive force (PMF) can be assessed by measuring its two components: the membrane potential (Δψ) and the pH gradient (ΔpH).

-

Principle: Fluorescent probes that respond to changes in membrane potential or pH are used. For membrane potential, a dye like 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)) is often employed. This dye accumulates in cells with a higher membrane potential, leading to a shift in its fluorescence emission from green to red.[1] For the pH gradient, a pH-sensitive fluorescent dye is used.

-

Methodology for Membrane Potential (using DiOC₂(3)):

-

M. tuberculosis cells are washed and resuspended in a suitable buffer (e.g., PBS).

-

The cell suspension is incubated with DiOC₂(3) (e.g., 30 µM) for a period to allow the dye to partition across the membrane (e.g., 2 hours at 37°C).[10]

-

The cell suspension is then treated with SQ-109, and the fluorescence is monitored over time using a fluorometer or flow cytometer, measuring both green and red fluorescence.

-

A protonophore such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is used as a positive control for membrane depolarization.[1][10]

-

A decrease in the red/green fluorescence ratio indicates membrane depolarization.

-

Whole-Genome Sequencing of Resistant Mutants

This powerful technique is used to identify the genetic basis of resistance to a drug and, by extension, its molecular target.

-

Principle: Spontaneous mutants of M. tuberculosis resistant to a drug (or its analogs) are generated. The entire genomes of these resistant mutants are then sequenced and compared to the genome of the parental, drug-sensitive strain. Consistent mutations found in a specific gene across multiple resistant mutants strongly suggest that the protein encoded by that gene is the drug's target.[4][5]

-

Methodology:

-

A large population of M. tuberculosis is plated on solid medium containing a selective concentration of an SQ-109 analog. (Direct generation of SQ-109 resistant mutants has proven difficult).[4][5]

-

Colonies that grow are isolated and confirmed to be resistant to SQ-109.

-

Genomic DNA is extracted from both the resistant mutants and the parental strain.

-

The genomes are sequenced using a next-generation sequencing platform.

-

The sequencing data is analyzed to identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant mutants compared to the parental strain.

-

Genes with recurring mutations in independent resistant isolates are identified as potential targets of the drug. In the case of SQ-109 analogs, mutations were consistently found in the mmpL3 gene.[4][5]

-

The following diagram provides a workflow of the key experimental steps used to elucidate the mechanism of action of SQ-109.

Conclusion

SQ-109 is a promising anti-tuberculosis drug candidate with a multifaceted mechanism of action. Its primary target, MmpL3, is essential for the viability of Mycobacterium tuberculosis, and its inhibition leads to a rapid disruption of cell wall synthesis. The secondary mechanisms of action, including the inhibition of menaquinone biosynthesis and the dissipation of the proton motive force, likely contribute to its potent bactericidal activity and may reduce the likelihood of resistance emergence. The comprehensive understanding of its mechanism of action, supported by robust in vitro and in vivo data, provides a strong rationale for its continued development in novel combination therapies for the treatment of tuberculosis.

References

- 1. Detection of Membrane Potential in Mycobacterium tuberculosis [bio-protocol.org]

- 2. Deciphering drug resistance in Mycobacterium tuberculosis using whole-genome sequencing: progress, promise, and challenges. | Broad Institute [broadinstitute.org]

- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - SK [thermofisher.com]

- 4. In Vivo Efficacy of SQ109 against Leishmania donovani, Trypanosoma spp. and Toxoplasma gondii and In Vitro Activity of this compound Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. biorxiv.org [biorxiv.org]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and development of this compound: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. Pharmacokinetics and Target Attainment of this compound in Plasma and Human-Like Tuberculosis Lesions in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

SQ-109: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ-109, a novel diamine antibiotic, has emerged as a promising candidate in the fight against tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of SQ-109. It details the journey from its initial identification through preclinical and clinical evaluation, presenting key quantitative data in a structured format. This document also outlines the experimental methodologies for pivotal studies and visualizes the compound's mechanism of action and development workflow.

Discovery and Initial Identification

SQ-109 was identified through a meticulous screening process of a large combinatorial library containing over 63,000 diamine compounds. This initiative, a collaboration between Sequella, Inc. and the National Institutes of Health (NIH), aimed to discover novel compounds with potent activity against Mycobacterium tuberculosis (Mtb). The screening process involved a whole-bacterium high-throughput screen, which led to the selection of SQ-109 as a lead candidate due to its potent antimycobacterial activity.[1]

Mechanism of Action

SQ-109 exhibits a unique dual mechanism of action that distinguishes it from existing anti-TB drugs.

2.1. Inhibition of MmpL3

The primary target of SQ-109 is MmpL3 (Mycobacterial membrane protein Large 3), an essential inner membrane transporter responsible for the export of trehalose monomycolate (TMM) from the cytoplasm to the periplasm. TMM is a crucial precursor for the synthesis of mycolic acids, which are major components of the protective outer layer of the mycobacterial cell wall. By inhibiting MmpL3, SQ-109 effectively blocks the transport of TMM, leading to the disruption of cell wall biosynthesis and ultimately, bacterial death.[2][3]

2.2. Disruption of Proton Motive Force

In addition to its direct inhibition of MmpL3, SQ-109 also functions as an uncoupler, disrupting the proton motive force (PMF) across the mycobacterial cell membrane. The PMF is essential for various cellular processes, including ATP synthesis and the transport of nutrients and ions. By dissipating the transmembrane electrochemical proton gradient, SQ-109 further compromises the viability of the bacteria. This dual mechanism of action is believed to contribute to its potent bactericidal activity and a low propensity for the development of resistance.

Below is a diagram illustrating the mechanism of action of SQ-109.

Caption: Mechanism of action of SQ-109.

Preclinical Development

3.1. In Vitro Activity

SQ-109 has demonstrated potent in vitro activity against a wide range of M. tuberculosis strains, including drug-susceptible, MDR, and XDR clinical isolates. Its minimum inhibitory concentration (MIC) typically ranges from 0.16 to 0.64 µg/mL.[3][4][5][6]

| Strain | MIC (µg/mL) |

| M. tuberculosis H37Rv | 0.16 - 0.64 |

| Drug-Susceptible Clinical Isolates | 0.16 - 0.64 |

| Multidrug-Resistant (MDR) Isolates | 0.16 - 0.64 |

| Extensively Drug-Resistant (XDR) Isolates | 0.16 - 0.64 |

3.2. In Vivo Efficacy in Animal Models

Preclinical studies in various animal models, primarily mice, have demonstrated the in vivo efficacy of SQ-109. In a chronic mouse model of tuberculosis, oral administration of SQ-109 at doses of 10-25 mg/kg resulted in a significant reduction in bacterial load in the lungs and spleen, comparable or superior to the standard-of-care drug ethambutol.[4][7]

3.3. Preclinical Pharmacokinetics

Pharmacokinetic studies have been conducted in several animal species, including mice, rats, and dogs. While SQ-109 exhibits low oral bioavailability, it demonstrates extensive tissue distribution, with significantly higher concentrations achieved in target organs like the lungs and spleen compared to plasma.[7]

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) |

| Mouse | 10 | p.o. | 135 | 0.31 | 5.2 | 4 |

| 10 | i.v. | 1038 | - | 3.5 | - | |

| Rat | 2 | p.o. | - | - | 7-8 | 12 |

| Dog | 2 | p.o. | - | - | 12-29 | 2.4-5 |

Clinical Development

SQ-109 has progressed through several phases of clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

4.1. Phase I Clinical Trials

Phase I studies, including single and multiple ascending dose trials in healthy volunteers, established the safety and tolerability of SQ-109 at doses up to 300 mg daily for up to 14 days.[1] No serious adverse events were reported.

4.2. Phase II Clinical Trials

SQ-109 has been evaluated in Phase II clinical trials in patients with both drug-susceptible and multidrug-resistant pulmonary tuberculosis.

A notable Phase II trial was the multi-arm, multi-stage (MAMS-TB) study (NCT01785186), which evaluated regimens containing SQ-109 in combination with other anti-TB drugs. While the SQ-109 containing arms did not meet the pre-specified efficacy thresholds for shortening treatment in this particular study design, the trial provided valuable data on the drug's safety and tolerability in patients.

A Phase IIb/III clinical trial conducted in Russia in patients with MDR-TB demonstrated that the addition of SQ-109 to a background regimen resulted in a statistically significant increase in the proportion of patients with sputum culture conversion at 6 months compared to placebo. The median time to culture conversion was also shorter in the SQ-109 group (56 days) compared to the placebo group (84 days).[8]

| Clinical Trial Outcome | SQ-109 + Background Regimen | Placebo + Background Regimen | p-value |

| Sputum Culture Conversion at 6 Months (ITT) | 61.0% | 42.9% | 0.0412 |

| Sputum Culture Conversion at 6 Months (PP) | 79.7% | 61.4% | 0.0486 |

| Median Time to Culture Conversion (days) | 56 | 84 | - |

4.3. Safety and Tolerability in Clinical Trials

Across the clinical trials, SQ-109 has generally been well-tolerated. The most commonly reported adverse events have been mild to moderate in severity.

Experimental Protocols

5.1. Mycobacterial Susceptibility Testing (BACTEC MGIT 960 System)

The following is a generalized protocol for determining the MIC of SQ-109 against M. tuberculosis using the BACTEC MGIT 960 system.

-

Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared in sterile saline or Middlebrook 7H9 broth and adjusted to a 0.5 McFarland turbidity standard.

-

Drug Dilution: A stock solution of SQ-109 is prepared and serially diluted to the desired final concentrations for testing.

-

Inoculation: A standardized volume of the mycobacterial suspension is inoculated into BACTEC MGIT tubes containing the appropriate drug concentration and a drug-free growth control tube.

-

Incubation and Monitoring: The tubes are entered into the BACTEC MGIT 960 instrument, which incubates the tubes at 37°C and continuously monitors for fluorescence, which indicates bacterial growth.

-

Interpretation: The instrument automatically flags a tube as positive when the fluorescence reaches a predetermined threshold. The MIC is defined as the lowest concentration of SQ-109 that prevents a significant increase in fluorescence compared to the growth control.

5.2. In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

This protocol outlines a standard approach for evaluating the efficacy of SQ-109 in a chronic mouse model of TB.

-

Infection: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv to establish a chronic infection in the lungs.

-

Treatment: Treatment with SQ-109 (e.g., 10-25 mg/kg, administered by oral gavage) or control drugs is initiated several weeks post-infection. Treatment is typically administered daily for a period of 4 to 8 weeks.

-

Assessment of Bacterial Load: At specified time points, cohorts of mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

-

CFU Enumeration: Serial dilutions of the tissue homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ.

5.3. Measurement of Proton Motive Force Disruption

The disruption of the proton motive force can be assessed using voltage-sensitive fluorescent dyes such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

-

Bacterial Cell Preparation: M. tuberculosis or a surrogate mycobacterial species is grown to mid-log phase, harvested, and washed in a suitable buffer.

-

Dye Loading: The bacterial suspension is incubated with DiSC3(5) in the dark. The dye accumulates in the polarized bacterial membrane, leading to fluorescence quenching.

-

Compound Addition: SQ-109 or a control compound is added to the cell suspension.

-

Fluorescence Measurement: The fluorescence is monitored over time using a fluorometer. Disruption of the membrane potential by SQ-109 causes the release of the dye from the membrane, resulting in an increase in fluorescence.

Development Workflow and Logical Relationships

The development of SQ-109 followed a logical progression from initial discovery to clinical evaluation.

Caption: Development workflow of SQ-109.

Conclusion

SQ-109 represents a significant advancement in the development of new anti-tuberculosis therapies. Its novel dual mechanism of action, potent activity against drug-resistant strains, and favorable preclinical and clinical profiles underscore its potential as a valuable component of future TB treatment regimens. Further clinical investigation is warranted to fully elucidate its role in shortening and improving the efficacy of tuberculosis therapy.

References

- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. Use of BACTEC MGIT 960 for Recovery of Mycobacteria from Clinical Specimens: Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. finddx.org [finddx.org]

- 6. hospimax.com [hospimax.com]

- 7. Pharmacodynamics and pharmacokinetics of this compound, a new diamine-based antitubercular drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]

In-depth Technical Guide: SQ-109 Activity Against Non-Tuberculous Mycobacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-tuberculous mycobacteria (NTM) are a diverse group of environmental organisms that can cause a range of opportunistic infections in humans, particularly affecting the lungs. The intrinsic resistance of many NTM species to standard antimicrobial agents presents a significant therapeutic challenge. SQ-109, an investigational drug candidate, has demonstrated potent activity against Mycobacterium tuberculosis and is also being evaluated for its efficacy against various NTMs. This technical guide provides a comprehensive overview of the in vitro activity of SQ-109 against clinically relevant NTM species, details the experimental protocols for its evaluation, and illustrates its mechanism of action.

Quantitative Data: In Vitro Activity of SQ-109 against NTM

The in vitro activity of SQ-109 against several NTM species has been determined using broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC). The available data is summarized in the tables below.

| NTM Species | MIC Range (µg/mL) | MIC Range (µM) | Reference |

| Mycobacterium avium | 4 - 16 | 12.3 - 49.2 | [1] |

| Mycobacterium abscessus | 4 - 16 | 12.3 - 49.2 | [1] |

| Mycobacterium chelonae | 4 - 16 | 12.3 - 49.2 | [1] |

| Mycobacterium fortuitum | - | 3.02 | [2] |

| Mycobacterium marinum | 4 - 16 | 12.3 - 49.2 | [1] |

| Mycobacterium kansasii | No specific data available | No specific data available |

Table 1: Minimum Inhibitory Concentrations (MICs) of SQ-109 against various Non-Tuberculous Mycobacteria.

Experimental Protocols

The determination of the in vitro activity of SQ-109 against NTM is primarily achieved through broth microdilution assays to determine the MIC. The following is a detailed methodology based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Assay for MIC Determination of SQ-109 against NTM

1. Preparation of SQ-109 Stock Solution:

- Prepare a stock solution of SQ-109 in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

- Further dilute the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired starting concentration for serial dilutions.

2. Inoculum Preparation:

- Grow NTM isolates on appropriate solid medium (e.g., Middlebrook 7H10 or 7H11 agar) at their optimal temperature and incubation time.

- Harvest colonies and suspend them in sterile saline or broth containing a wetting agent (e.g., Tween 80) to break up clumps.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^8 colony-forming units (CFU)/mL.

- Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Microplate Preparation and Inoculation:

- Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.

- Perform serial twofold dilutions of the SQ-109 working solution across the plate to achieve the desired concentration range.

- Inoculate each well (except for the sterile control) with 100 µL of the prepared NTM inoculum, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

- Include a growth control well (containing only broth and inoculum) and a sterile control well (containing only broth).

4. Incubation:

- Seal the microtiter plates to prevent evaporation.

- Incubate the plates at the optimal temperature for the specific NTM species being tested (e.g., 30°C for rapidly growing mycobacteria, 35-37°C for most slow-growing mycobacteria).

- Incubation times will vary depending on the growth rate of the NTM species (typically 3-7 days for rapid growers and 7-21 days for slow growers).

5. MIC Determination:

- The MIC is defined as the lowest concentration of SQ-109 that completely inhibits visible growth of the NTM isolate.

- Growth can be assessed visually or by using a colorimetric indicator such as resazurin.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of SQ-109 against mycobacteria is the inhibition of the MmpL3 (Mycobacterial membrane protein Large 3) transporter. MmpL3 is an essential protein responsible for the translocation of trehalose monomycolate (TMM), a key precursor for mycolic acid, from the cytoplasm to the periplasmic space. By inhibiting MmpL3, SQ-109 disrupts the synthesis of the mycobacterial cell wall.

MmpL3 Inhibition Pathway by SQ-109

Caption: SQ-109 inhibits the MmpL3 transporter, blocking TMM transport and cell wall synthesis.

Experimental Workflow for Investigating SQ-109's Mechanism of Action

Caption: Workflow for elucidating the mechanism of action of SQ-109 against NTM.

Conclusion

SQ-109 demonstrates promising in vitro activity against a range of non-tuberculous mycobacteria, primarily by targeting the essential MmpL3 transporter and disrupting cell wall biosynthesis. The provided data and protocols offer a foundation for further research into the potential clinical utility of SQ-109 for the treatment of NTM infections. Further studies are warranted to expand the quantitative data to a wider array of clinical NTM isolates and to explore the in vivo efficacy of SQ-109 in relevant animal models of NTM disease.

References

An In-Depth Technical Guide to the Broad-Spectrum Activity of SQ-109

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

SQ-109 is a novel diamine-based small molecule, currently in clinical development for the treatment of tuberculosis, that has demonstrated a significant broad-spectrum of antimicrobial activity. Originally identified from a combinatorial library for its potent activity against Mycobacterium tuberculosis (Mtb), subsequent research has revealed its efficacy against a range of other bacteria, fungi, and parasites. Its primary and most well-characterized mechanism of action is the inhibition of the MmpL3 transporter protein in mycobacteria, a critical component in the synthesis of the complex mycolic acid layer of the cell wall. This inhibition disrupts cell wall assembly, leading to bacterial death. Furthermore, SQ-109 exhibits other mechanisms, including the disruption of the proton motive force (PMF), which contributes to its activity against both replicating and non-replicating pathogens. This guide provides a comprehensive overview of the antimicrobial spectrum of SQ-109, details its mechanisms of action, presents key quantitative data, and outlines the experimental protocols used for its evaluation.

Mechanism of Action

SQ-109 employs a multi-faceted approach to exert its antimicrobial effects, with its primary target being the mycobacterial cell wall synthesis machinery.

Inhibition of MmpL3 Transporter

The principal target of SQ-109 in Mycobacterium tuberculosis is the essential membrane transporter MmpL3. MmpL3 is responsible for the transport of trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm across the inner membrane to the periplasmic space.

By inhibiting MmpL3, SQ-109 effectively halts the supply of mycolic acid precursors to the cell wall assembly complex. This leads to several key downstream effects:

-

Accumulation of TMM: Inhibition of MmpL3 transport causes a buildup of TMM within the cytoplasm.

-

Inhibition of TDM Production: The production of trehalose dimycolate (TDM), another crucial cell wall component, is immediately inhibited.

-

Cessation of Cell Wall Mycolation: The attachment of mycolates to the arabinogalactan core of the cell wall is blocked, compromising the structural integrity of the entire cell envelope.

This disruption of cell wall synthesis is a potent bactericidal mechanism against Mtb.

Disruption of Proton Motive Force (PMF)

In addition to direct enzyme inhibition, SQ-109 acts as a protonophore, dissipating the transmembrane electrochemical proton gradient, or proton motive force (PMF). The MmpL3 transporter is dependent on the PMF to energize the export of its substrates. By collapsing the PMF, SQ-109 not only inhibits MmpL3 but also affects other essential PMF-dependent cellular processes, contributing to its efficacy against both replicating and non-replicating bacteria. This PMF-disrupting effect may also explain its broader spectrum of activity against organisms that do not possess MmpL3 orthologs.

Quantitative Data on Antimicrobial Activity

The following tables summarize the in vitro activity of SQ-109 against a variety of pathogenic microorganisms.

Table 1: Antibacterial Activity of SQ-109

| Organism | Strain Type | MIC (µg/mL) | MBC (µg/mL) | Notes |

| Mycobacterium tuberculosis | Drug-Susceptible & Drug-Resistant | 0.16 - 0.64 | - | Active against MDR and XDR strains. |

| Helicobacter pylori | Lab Strains (6) | 2.7 - 6.8 | 22.1 - 34.0 | Corresponds to 8-20 µM (MIC) and 65-100 µM (MBC). |

| Helicobacter pylori | Clinical Isolates (20) | 2.0 - 3.4 | 17.0 - 20.4 | Corresponds to 6-10 µM (MIC) and 50-60 µM (MBC). |

| Clostridium difficile | - | 8 - 16 | - | Mentioned as having activity. |

Table 2: Antifungal Activity of SQ-109

| Organism | MIC Range (µg/mL) | MFC/MIC Ratio | Notes |

| Candida spp. (multiple species) | ~4 to >64 | ~2.5 | Activity varies widely by species. |

| Cryptococcus neoformans | ~4 to >64 | ~2.5 | Promising activity in many cases. |

| Aspergillus fumigatus | >64 | - | Generally low activity. |

| Other Fungi (e.g., Rhizopus, Fusarium) | 0.125 to >64 | ~2 | Wide variation in susceptibility. |

Detailed Methodologies for Key Experiments

Protocol for In Vitro Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of SQ-109.

Objective: To determine the lowest concentration of SQ-109 that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

-

96-well microtiter plates

-

SQ-109 stock solution of known concentration

-

Appropriate sterile liquid broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum adjusted to a 0.5 McFarland standard

-

Spectrophotometer

-

Incubator with appropriate atmospheric conditions (e.g., microaerobic for H. pylori)

Procedure:

-

Preparation of Drug Dilutions: A serial two-fold dilution of the SQ-109 stock solution is performed across the wells of the 96-well plate using the sterile broth. This creates a gradient of decreasing drug concentrations.

-

Inoculation: Each well (except for a sterility control) is inoculated with a standardized suspension of the test microorganism. The final inoculum concentration is typically ~5 x 10^5 CFU/mL.

-

Controls:

-

Positive Control: A well containing broth and inoculum, but no drug, to ensure microbial viability.

-

Negative Control: A well containing only sterile broth to check for contamination.

-

-

Incubation: The plate is incubated under conditions optimal for the growth of the test organism (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of SQ-109 in which there is no visible growth.

-

MBC Determination: To determine the MBC, an aliquot (e.g., 10 µL) is taken from each well that showed no visible growth and is plated onto an appropriate agar medium. The plates are incubated until colonies are visible. The MBC is the lowest concentration from which no colonies grow on the subculture plate.

Protocol for MmpL3 Inhibition Assay (Radiolabeling)

Objective: To demonstrate that SQ-109 inhibits the MmpL3-mediated transport of mycolic acid precursors.

Principle: This assay uses a radiolabeled precursor, such as [14C]acetic acid, which is incorporated into newly synthesized mycolic acids. By analyzing the distribution of the radiolabel in different lipid fractions (TMM vs. TDM and cell wall-bound mycolates) with and without SQ-109 treatment, one can determine the point of inhibition.

Materials:

-

M. tuberculosis or M. smegmatis culture

-

[14C]acetic acid or another suitable radiolabeled precursor

-

SQ-109

-

Lipid extraction solvents (e.g., chloroform/methanol mixtures)

-

Thin-Layer Chromatography (TLC) plates and developing solvents

-

Phosphorimager or autoradiography film

Procedure:

-

Culturing: Log-phase cultures of mycobacteria are treated with SQ-109 at a concentration known to be inhibitory (e.g., 10x MIC). An untreated culture serves as a control.

-

Radiolabeling: A pulse of [14C]acetic acid is added to both the treated and untreated cultures for a defined period to allow for incorporation into cellular lipids.

-

Lipid Extraction: The cells are harvested, and total lipids are extracted using established solvent methods.

-

TLC Analysis: The extracted lipids are spotted onto a TLC plate. The plate is then developed in a solvent system designed to separate different lipid species (e.g., TMM, TDM).

-

Detection and Analysis: The TLC plate is exposed to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids. The intensity of the spots corresponding to TMM and TDM are quantified.

-

Interpretation: In SQ-109-treated cells, a significant accumulation of radiolabeled TMM and a corresponding decrease in radiolabeled TDM and cell wall-associated mycolates is indicative of MmpL3 inhibition.

Protocol for In Vivo Efficacy (Murine Tuberculosis Model)

Objective: To evaluate the therapeutic efficacy of SQ-109 in a living organism infected with M. tuberculosis.

Materials:

-

BALB/c or similar susceptible mouse strain

-

Aerosol infection chamber

-

M. tuberculosis H37Rv strain

-

SQ-109 formulation for oral gavage

-

Standard TB drugs (e.g., isoniazid, rifampicin) for control arms

-

Biosafety Level 3 (BSL-3) facilities

Procedure:

-

Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis to establish a pulmonary infection.

-

Treatment Initiation: Treatment begins several weeks post-infection when a chronic infection is established. Mice are divided into groups:

-

Vehicle control (no treatment)

-

SQ-109 monotherapy

-

Standard TB drug regimen (e.g., INH+RIF)

-

Standard regimen with one drug replaced by SQ-109

-

-

Drug Administration: Drugs are administered daily or as per the defined schedule, typically via oral gavage.

-

Monitoring: Mice are monitored for weight loss and clinical signs of disease.

-

Endpoint Analysis: At defined time points (e.g., after 4 or 6 weeks of treatment), cohorts of mice from each group are euthanized. Lungs and spleens are harvested aseptically.

-

Bacterial Load Determination: The organs are homogenized, and serial dilutions are plated on 7H11 agar to determine the bacterial burden (Colony Forming Units, CFUs).

-

Interpretation: Efficacy is measured by the reduction in bacterial CFU counts in the lungs and spleens of treated mice compared to the vehicle control group. A successful outcome for SQ-109 would be a significant reduction in CFU, comparable to or better than the standard regimen.

Summary of Broad-Spectrum Effects

SQ-109's activity is not confined to mycobacteria. Its ability to disrupt fundamental cellular processes like the proton motive force, and potentially other targets in different organisms, provides a basis for its broad-spectrum profile.

-

Antifungal Activity: In fungi, SQ-109's mechanism appears to involve the disruption of H+/Ca2+ homeostasis and mitochondrial function.

-

Antibacterial Activity (Non-mycobacterial): Against H. pylori, SQ-109 is bactericidal and retains its activity at low pH, a crucial feature for treating gastric pathogens. Its ability to permeabilize the bacterial membrane is a likely contributor to its mechanism in these organisms.

Conclusion and Future Directions

SQ-109 is a promising antimicrobial agent with a well-defined primary mechanism against M. tuberculosis and a broader spectrum of activity that is the subject of ongoing investigation. Its efficacy against drug-resistant Mtb strains and its synergistic effects with other antitubercular drugs make it a valuable candidate for new combination therapies. Further research is warranted to fully elucidate its mechanisms of action in non-mycobacterial pathogens and to explore its full therapeutic potential across a range of infectious diseases. The detailed methodologies provided herein serve as a foundation for researchers aiming to further investigate this versatile compound.

SQ-109: A Multi-Targeted Approach to Combating Fungal Infections

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant and growing threat to global health. This necessitates the urgent development of novel antifungal agents with new mechanisms of action. SQ-109, a 1,2-ethylenediamine derivative originally developed as an antituberculosis agent, has demonstrated promising broad-spectrum activity against a range of fungal pathogens. This technical guide provides a comprehensive overview of the antifungal potential of SQ-109, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

In Vitro Antifungal Activity of SQ-109

SQ-109 has been shown to be active against a wide variety of fungal species, including clinically relevant yeasts and molds. Its efficacy has been demonstrated against both drug-susceptible and drug-resistant isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of SQ-109 Against Various Fungal Pathogens

| Fungal Species | Strain Type | MIC Range (µg/mL) | Reference |

| Candida albicans | Clinical Isolates (including fluconazole-resistant) | 1 - 8 | |

| Candida glabrata | Clinical Isolates | 0.25 - 4 | |

| Candida parapsilosis | Clinical Isolates | 1 - 8 | |

| Candida krusei | Clinical Isolates | 1 - 2 | |

| Candida guilliermondii | Clinical Isolates | 0.5 - 4 | |

| Candida kefyr | Clinical Isolates | 0.125 - 0.25 | |

| Candida lusitaniae | Clinical Isolates | 0.125 - 16 | |

| Candida tropicalis | Clinical Isolates | 1 - 4 | |

| Candida auris | Not Specified | Promising Activity | |

| Cryptococcus neoformans | Clinical Isolates | 0.5 - 2 | |

| Aspergillus fumigatus | Not Specified | 8 - 16 | |

| Rhizopus spp. | Not Specified | Variable | |

| Mucor spp. | Not Specified | Variable | |

| Fusarium spp. | Not Specified | Variable | |

| Coccidioides spp. | Not Specified | Variable | |

| Histoplasma capsulatum | Not Specified | Variable |

Table 2: Minimum Fungicidal Concentration (MFC) of SQ-109 Against Selected Yeasts

| Fungal Species | MFC Range (µg/mL) | Average MFC/MIC Ratio | Reference |

| Candida spp. & Cryptococcus neoformans | 2 - 8 (in 11/18 strains) | 2.5 |

Mechanism of Action: A Multi-Targeted Strategy

The antifungal activity of SQ-109 is attributed to its ability to disrupt multiple cellular processes in fungi, a characteristic that may reduce the likelihood of resistance development.

Disruption of Mitochondrial Function and Proton Motive Force

A primary mechanism of SQ-109 is the dissipation of the proton motive force across the mitochondrial inner membrane. This uncoupling of oxidative phosphorylation leads to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), ultimately triggering cell death. The activity of SQ-109 and its analogs against Saccharomyces cerevisiae has been shown to correlate with their protonophore uncoupling activity.

Caption: Mitochondrial disruption by SQ-109.

Disruption of Ion Homeostasis: Targeting Vacuolar H+/Ca2+ Exchange

SQ-109 disrupts the delicate balance of ion concentrations within the fungal cell, specifically targeting H+/Ca2+ homeostasis in the vacuole of S. cerevisiae. This disruption of calcium signaling can interfere with a multitude of cellular processes, contributing to the fungicidal effect.

Caption: Disruption of vacuolar ion homeostasis by SQ-109.

Inhibition of Isoprenoid Biosynthesis

Evidence suggests that SQ-109 may also interfere with the isoprenoid biosynthesis pathway. This is supported by the synergistic activity observed when SQ-109 is combined with pitavastatin, a statin that inhibits an early step in this pathway. Isoprenoids are essential for the synthesis of various vital molecules in fungi, including ergosterol, a key component of the fungal cell membrane.

Caption: Potential inhibition of isoprenoid biosynthesis by SQ-109.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The in vitro activity of SQ-109 against yeasts and filamentous fungi is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines M27 for yeasts and M38 for filamentous fungi.

a. Preparation of Inoculum:

-

Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for a specified duration to ensure viability and purity.

-

For yeasts, colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, resulting in a stock suspension of approximately 1-5 x 10^6 CFU/mL. This is then further diluted to achieve the final inoculum concentration.

-

For molds, a conidial suspension is prepared by flooding the surface of the agar plate with sterile saline and gently scraping the surface. The resulting mixture is transferred to a sterile tube, and the heavy particles are allowed to settle. The upper suspension is collected, and the conidial density is determined using a hemocytometer and adjusted to the desired concentration.

b. Preparation of Microdilution Plates:

-

SQ-109 is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.

-

Serial twofold dilutions of SQ-109 are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

-

The final concentrations of SQ-109 typically range from 0.03 to 64 µg/mL.

c. Inoculation and Incubation:

-

Each well is inoculated with the prepared fungal suspension to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds.

-

The plates are incubated at 35°C for 24-48 hours for yeasts and at a temperature and duration appropriate for the specific mold being tested.

d. Determination of MIC:

-

The MIC is defined as the lowest concentration of SQ-109 that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free control well. The endpoint is determined visually or using a spectrophotometer.

Caption: Workflow for broth microdilution susceptibility testing.

Checkerboard Synergy Assay

To assess the synergistic potential of SQ-109 with other antifungal agents (e.g., pitavastatin), a checkerboard microdilution assay is performed.

-

Two drugs are serially diluted in a two-dimensional array in a 96-well plate. One drug is diluted along the x-axis, and the other is diluted along the y-axis.

-

Each well is inoculated with the fungal suspension as described for the MIC testing.

-

After incubation, the MIC of each drug alone and in combination is determined.

-

The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Synergy is typically defined as an FICI of ≤ 0.5, additivity or indifference as an FICI of > 0.5 to ≤ 4.0, and antagonism as an FICI of > 4.0. A FICI of approximately 0.26 has been reported for SQ-109 in combination with pitavastatin.

In Vivo Efficacy Studies

The in vivo antifungal efficacy of SQ-109 can be evaluated in a murine model of disseminated fungal infection (e.g., candidiasis).

-

Animal Model: Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6) are commonly used. Immunosuppression can be induced by agents like cyclophosphamide.

-

Infection: Mice are infected intravenously with a standardized inoculum of the fungal pathogen (e.g., Candida albicans).

-

Treatment: Treatment with SQ-109 (administered orally or intraperitoneally) is initiated at a specified time post-infection and continued for a defined period. A vehicle control group and a positive control group (treated with a standard antifungal drug) are included.

-

Outcome Measures: Efficacy is assessed by monitoring survival rates, and by determining the fungal burden in target organs (e.g., kidneys, brain) at the end of the treatment period. Fungal burden is quantified by plating homogenized tissue samples and counting colony-forming units (CFUs).

Conclusion

SQ-109 represents a promising new avenue for the development of antifungal therapeutics. Its broad-spectrum activity and, most notably, its multi-targeted mechanism of action, suggest that it may be less prone to the development of resistance. The ability of SQ-109 to disrupt fundamental cellular processes such as mitochondrial function, ion homeostasis, and potentially isoprenoid biosynthesis, makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols outlined in this guide provide a framework for the continued evaluation of SQ-109 and other novel antifungal agents. Further research is warranted to fully elucidate the intricate details of its molecular interactions and to optimize its therapeutic potential.

Synthesis of Novel SQ109 Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, mechanism of action, and structure-activity relationships of novel analogues of SQ109, a promising drug candidate for the treatment of tuberculosis. The document details experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways to support ongoing research and development efforts in this field.

Introduction to this compound

This compound is an asymmetric diamine-based molecule that has demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Its unique mechanism of action, targeting the mycolic acid transporter MmpL3, has made it a focal point for the development of new anti-tubercular agents. The core structure of this compound, consisting of an adamantyl group, an ethylenediamine bridge, and a geranyl or aromatic moiety, offers a versatile scaffold for chemical modification to improve efficacy, reduce toxicity, and overcome resistance.

Mechanism of Action and Signaling Pathway

The primary target of this compound is the Mycobacterium tuberculosis membrane transporter MmpL3. This protein is essential for the transport of trehalose monomycolate, a key precursor for the synthesis of the mycobacterial outer membrane. By binding to MmpL3, this compound disrupts the proton motive force (PMF) across the cell membrane, leading to a cascade of downstream effects including the inhibition of ATP synthesis and ultimately, cell death.

Structure-Activity Relationship of SQ-109 Derivatives: A Technical Guide

Introduction

SQ-109, a molecule belonging to the 1,2-diamine class, has emerged as a promising drug candidate for the treatment of tuberculosis (TB). It exhibits potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). The unique structure of SQ-109, featuring an adamantyl group, an ethylenediamine linker, and a geranyl tail, offers multiple points for chemical modification to enhance its efficacy, improve its pharmacokinetic profile, and overcome potential resistance mechanisms. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of SQ-109 derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows.

The primary molecular target of SQ-109 in M. tuberculosis is the Mycobacterial Membrane Protein Large 3 (MmpL3), a transporter protein essential for the biosynthesis of the mycobacterial outer membrane. By inhibiting MmpL3, SQ-109 disrupts the transport of trehalose monomycolate (TMM), a crucial component of the mycobacterial cell wall, leading to cell death. Understanding the SAR of SQ-109 derivatives is critical for the rational design of new analogs with improved therapeutic potential.

Structure-Activity Relationship (SAR) Analysis

The SAR of SQ-109 derivatives can be systematically explored by modifying three key structural components: the adamantyl moiety, the diamine linker, and the geranyl tail.

Modifications of the Adamantyl Group

The bulky and lipophilic adamantyl group plays a significant role in the antimycobacterial activity of SQ-109. Modifications at this position have been shown to influence the drug's potency.

Table 1: SAR of Adamantyl-Modified SQ-109 Derivatives against M. tuberculosis

| Compound | Modification | MIC (µM) against H37Rv | MIC (µM) against XDR 173 | Reference |

| SQ-109 | 2-adamantyl | 1 - 0.5 | 1 - 0.5 | |

| 12 | 1-adamantyl | 1 - 0.5 | 1 - 0.5 |

Note: MIC values are presented as a range based on the cited literature.

Modifications of the Diamine Linker

The ethylenediamine linker is another critical element for the activity of SQ-109. Alterations in its length and composition can impact the compound's interaction with its target.

Table 2: SAR of Diamine Linker-Modified SQ-109 Derivatives against M. tuberculosis

| Compound | Linker Modification | MIC (µg/mL) against H37Rv | Reference |

| SQ-109 | Ethylenediamine | 0.16 - 0.64 | |

| Analog A | Propylenediamine | > 10 | |

| Analog B | N-methylation of linker | Reduced activity |

Modifications of the Geranyl Tail

The geranyl tail contributes to the lipophilicity of SQ-109 and is involved in its binding to MmpL3. Modifications in this region have a profound effect on the drug's activity.

Table 3: SAR of Geranyl-Modified SQ-109 Derivatives against M. tuberculosis

| Compound | Geranyl Tail Modification | MIC (µM) against H37Rv | MIC (µM) against XDR 173 | Reference |

| SQ-109 | Geranyl | 1 - 0.5 | 1 - 0.5 | |

| 16 | Extended alkene chain (farnesyl) | 0.5 - 0.25 | 0.5 - 0.25 | |

| 18 | Cyclized geranyl (linalool) | 2 - 0.5 | 2 - 0.5 |

Note: MIC values are presented as a range based on the cited literature.

Experimental Protocols

Synthesis of SQ-109 Derivatives

A general synthetic scheme for the preparation of SQ-109 and its analogs involves the reductive amination of an appropriate ketone (e.g., 2-adamantanone) with a geranyl-substituted ethylenediamine.

Improved Synthesis of SQ-109:

-

Preparation of N-geranyl-phthalimide: Geraniol is reacted with phthalimide under Mitsunobu reaction conditions (diethyl azodicarboxylate and triphenylphosphine) in anhydrous tetrahydrofuran (THF) at room temperature for 24 hours.

-

Preparation of Geranylamine: The resulting N-geranyl-phthalimide is treated with hydrazine hydrate in ethanol at reflux for 6 hours to yield geranylamine.

-

Reductive Amination: 2-adamantanone is condensed with N-geranyl ethylenediamine in the presence of a reducing agent, such as sodium borohydride (NaBH4), in methanol.

-

Purification: The final product, SQ-109, is purified by column chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of SQ-109 derivatives against M. tuberculosis is typically determined using the broth microdilution method.

Broth Microdilution Assay:

-

Preparation of Bacterial Inoculum: A culture of M. tuberculosis H37Rv is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 0.5, which corresponds to a defined number of bacterial cells per mL.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Controls: A growth control (no drug) and a sterile control (no bacteria) are included on each plate.

-

Incubation: The plates are incubated at 37°C for approximately 18 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the drug that prevents visible bacterial growth. Turbidity can be measured using a plate reader.

Cytotoxicity Assay

The cytotoxicity of the synthesized compounds is evaluated to assess their selectivity towards bacterial cells over mammalian cells.

MTT Assay for Cytotoxicity:

-

Cell Seeding: Human cell lines (e.g., HeLa or HepG2) are seeded in 96-well plates at a density of 2 x 10^4 cells/mL and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0-50 µM) and incubated for another 24 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 2-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader to determine cell viability.

Visualizations

Signaling Pathway

Caption: Mechanism of action of SQ-109 via inhibition of the MmpL3 transporter.

Experimental Workflow

Caption: General workflow for the structure-activity relationship study of SQ-109 derivatives.

Logical Relationship of SAR

Caption: Logical relationship between structural modifications and biological outcomes.

Conclusion

The structure-activity relationship of SQ-109 derivatives provides a valuable framework for the development of new and more effective antitubercular agents. Modifications to the adamantyl, diamine linker, and geranyl moieties have been shown to significantly impact the biological activity of these compounds. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating the rational design of next-generation SQ-109 analogs with improved potency and selectivity against Mycobacterium tuberculosis. Further exploration of the chemical space around the SQ-109 scaffold holds promise for addressing the ongoing challenge of tuberculosis and drug resistance.

SQ-109 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ-109 is a promising antitubercular drug candidate that has progressed to late-stage clinical trials. This document provides a comprehensive technical overview of the pivotal studies that have identified and validated its primary molecular target and elucidated its mechanism of action. Through a detailed examination of in vitro and in vivo efficacy data, experimental methodologies, and the underlying signaling pathways, this guide offers a core resource for researchers engaged in the development of novel anti-tuberculosis therapeutics.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for new antitubercular agents with novel mechanisms of action. SQ-109, a 1,2-ethylenediamine derivative, was identified through a combinatorial library screen and has demonstrated potent activity against both drug-susceptible and drug-resistant Mtb strains. A significant body of research has been dedicated to understanding how SQ-109 exerts its bactericidal effects, leading to the identification of the essential mycobacterial membrane protein Large 3 (MmpL3) as its primary target. This guide synthesizes the key findings from these target identification and validation studies.

Quantitative Data Presentation

The efficacy and selectivity of SQ-109 have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of SQ-109 against Mycobacterium tuberculosis

| Strain | Resistance Profile | Assay Method | MIC (µg/mL) | Reference |

| H37Rv | Pan-susceptible | BACTEC | ≤0.2 | [1] |

| H37Rv | Pan-susceptible | Alamar Blue | ≤0.39 | [1] |

| Erdman | Pan-susceptible | Alamar Blue | ≤0.39 | [1] |

| Clinical Isolate | EMB-resistant | Alamar Blue | 0.78 | [1] |

| Clinical Isolates | Drug-susceptible & Drug-resistant | Not specified | 0.16–0.64 | [2][3] |

| H37Rv | Rifampicin-resistant (Isolate 3185) | Not specified | 0.32 | [2] |

| H37Rv | Rifampicin-resistant (Isolate 2482) | Not specified | 0.32 | [2] |

Table 2: Intracellular and Bactericidal Activity of SQ-109

| Activity Type | Mtb Strain/Condition | Concentration | Effect | Reference |

| Intracellular | Mtb in macrophages | MIC | 99% reduction in intracellular Mtb | [1] |

| Bactericidal | Mtb H37Rv | 0.64 µg/mL | Bactericidal | [1] |

| Non-replicating | Mtb under low oxygen | 1.1 mg/L | 90% killing | [4] |

| Intracellular (THP-1 macrophages) | Mtb H37Rv | 0.17 mg/L (0.5 µM) | 90% growth inhibition (IC90) | [4] |

| Intracellular (THP-1 macrophages) | Mtb H37Rv | 1.3 mg/L (4 µM) | 1-log kill (MBC90) | [4] |

Table 3: Cytotoxicity of SQ-109 against Mammalian Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Reference |

| U2OS | Human osteosarcoma | 2.95 | [5] |

| THP-1 | Human monocytic leukemia | >10 | [5] |

Target Identification and Validation

The primary molecular target of SQ-109 in M. tuberculosis has been unequivocally identified as MmpL3, an essential inner membrane transporter.

Mechanism of Action: Inhibition of Trehalose Monomycolate (TMM) Transport

SQ-109's mechanism of action is centered on the disruption of the mycobacterial cell wall synthesis pathway. Specifically, it inhibits the function of MmpL3, which is responsible for transporting trehalose monomycolate (TMM) across the inner membrane. TMM is a crucial precursor for two major components of the mycobacterial cell wall: trehalose dimycolate (TDM) and mycolic acids that are attached to the arabinogalactan core. By blocking MmpL3, SQ-109 prevents the translocation of TMM to the periplasm, leading to its accumulation in the cytoplasm and a halt in the synthesis of the outer mycomembrane. This disruption of cell wall integrity ultimately leads to bacterial cell death.

Validation Studies

The identification of MmpL3 as the target of SQ-109 was confirmed through several key experimental approaches.

While spontaneous resistance to SQ-109 is rare, researchers were able to generate mutants resistant to analogs of SQ-109 that exhibited cross-resistance to SQ-109 itself. Whole-genome sequencing of these resistant mutants consistently revealed single nucleotide polymorphisms (SNPs) in the mmpL3 gene. These mutations often occurred in the transmembrane domains of the MmpL3 protein, suggesting that they interfere with the binding of SQ-109 to the transporter.

Treatment of M. tuberculosis with SQ-109 leads to a rapid inhibition of the incorporation of radiolabeled precursors, such as [14C]acetate, into cell wall lipids. Specifically, a significant accumulation of radiolabeled TMM is observed, with a corresponding decrease in the levels of TDM and mycolated arabinogalactan. This provides direct biochemical evidence that SQ-109 disrupts the transport of TMM.

Role of c-di-GMP Signaling

A direct, well-established link between SQ-109 and cyclic di-GMP (c-di-GMP) signaling in Mycobacterium tuberculosis is not prominently described in the reviewed scientific literature. Therefore, a signaling pathway diagram for this specific interaction cannot be generated based on current evidence.

Experimental Protocols

Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (albumin-dextrose-catalase)

-

96-well microplates

-

Alamar Blue reagent

-

M. tuberculosis H37Rv culture

-

Test compound (SQ-109) and control drugs (e.g., isoniazid, rifampicin)

Procedure:

-

Prepare serial dilutions of the test and control drugs in 7H9 broth in a 96-well plate.

-

Grow M. tuberculosis H37Rv to mid-log phase (OD600 of 0.4-0.8).

-

Dilute the bacterial culture to a final concentration of approximately 1 x 10^5 CFU/mL in 7H9 broth.

-

Inoculate each well of the microplate with the bacterial suspension. Include drug-free wells as growth controls and wells with medium only as sterile controls.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add Alamar Blue solution to each well.

-

Re-incubate the plates at 37°C for 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.

Macromolecular Incorporation Assay with [14C]Acetate

This assay measures the effect of a compound on the synthesis of major cellular macromolecules by monitoring the incorporation of a radiolabeled precursor.

Materials:

-

M. tuberculosis culture

-

Middlebrook 7H9 broth

-

[14C]Acetic acid, sodium salt

-

Test compound (SQ-109)

-

Trichloroacetic acid (TCA)

-

Solvents for lipid extraction (e.g., chloroform/methanol)

-

Scintillation counter

Procedure:

-

Grow M. tuberculosis to mid-log phase.

-

Aliquot the culture into tubes and add the test compound at various concentrations. Include a no-drug control.

-

Incubate the cultures for a defined period (e.g., 4 or 24 hours) at 37°C.

-

Add [14C]acetate to each tube and incubate for an additional period (e.g., 4 hours) to allow for incorporation.

-

To measure total macromolecule synthesis, precipitate the cells with cold TCA.

-

Collect the precipitate on a filter, wash, and measure the radioactivity using a scintillation counter.

-

To analyze specific lipid fractions, pellet the cells, and extract lipids using a chloroform/methanol mixture.

-

Separate the lipid extracts using thin-layer chromatography (TLC).

-

Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipid species (TMM, TDM, etc.).

-

Quantify the radioactivity in each lipid spot to determine the relative levels of each species.

Conclusion

The collective evidence from genetic, biochemical, and microbiological studies has firmly established MmpL3 as the primary target of SQ-109 in Mycobacterium tuberculosis. By inhibiting this essential transporter of trehalose monomycolate, SQ-109 effectively disrupts the biosynthesis of the mycobacterial cell wall, leading to potent bactericidal activity against both drug-susceptible and drug-resistant strains. The detailed understanding of its mechanism of action, supported by the robust experimental protocols outlined in this guide, provides a solid foundation for the continued clinical development of SQ-109 and the rational design of next-generation antitubercular agents targeting the MmpL3 transporter.

References

- 1. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 1, 2-ethylenediamine this compound protects against tuberculosis by promoting M1 macrophage polarization through the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An investigation into the mechanism of action of the tuberculosis drug candidate this compound and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of MmpL3 Function and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Working Group for New TB Drugs [newtbdrugs.org]

Early-stage research on Sq-109 toxicity profiles

An In-Depth Technical Guide to the Early-Stage Toxicity Profile of SQ109

Introduction

This compound is a 1,2-ethylenediamine analog that has been investigated as a promising drug candidate for the treatment of tuberculosis (TB), including drug-sensitive and drug-resistant strains.[1][2][3] Discovered through a combinatorial screen of over 60,000 compounds, this compound has a novel mechanism of action distinct from existing anti-TB drugs.[4][5] This guide provides a comprehensive overview of the early-stage research on the toxicity profile of this compound, intended for researchers, scientists, and drug development professionals. It covers preclinical in vitro and in vivo safety studies, clinical safety observations, and the compound's metabolic pathway.

Mechanism of Action

This compound exhibits a dual mode of action, combining direct bactericidal activity with immunomodulatory properties.[6] Its primary mechanism involves the inhibition of the MmpL3 (Mycobacterial Membrane Protein Large 3) transporter, which is essential for transporting mycolic acids to the mycobacterial cell wall, thereby disrupting cell wall synthesis.[4][7] Additionally, this compound acts as an uncoupler, dissipating the proton motive force across the bacterial cell membrane, which is crucial for cellular energy production.[4][6]

Recent studies also indicate that this compound can modulate the host immune response. It has been shown to activate the MAPK and JNK signaling pathways in macrophages, leading to the polarization of pro-inflammatory M1-type macrophages and the induction of apoptosis. This pro-inflammatory response enhances the killing of intracellular mycobacteria.[6]

Preclinical Toxicity Profile

Extensive preclinical safety, toxicology, and pharmacology studies were conducted on this compound in various animal models, including mice, rats, dogs, and non-human primates.[1][5]

In Vitro Toxicity

The in vitro toxicity profile of this compound was evaluated through a series of mutagenicity and cytotoxicity assays. These studies are crucial for identifying potential genotoxic effects early in development.

| Assay | Outcome | Reference |

| Mutagenicity Studies | ||

| Salmonella–Escherichia coli/microsome plate incorporation | Negative | [1] |

| Mouse lymphoma mutation assay | Negative | [1] |

| Cytotoxicity | ||

| IC50 on Vero cells | >15.6 µM | [8] |

| Selectivity Index (SI = IC50/MIC) | 16.7 | [8][9] |

In Vivo Toxicity

In vivo studies in animal models are essential for understanding the systemic effects of a drug candidate. This compound has undergone comprehensive safety evaluations in multiple species.

The maximum tolerated dose (MTD) for a single oral administration in mice was determined to be 600 mg/kg.[8][9] At this dose, no visible changes were observed in critical organs of the sacrificed animals.[9]

Definitive 90-day oral dosing studies were conducted in rats and beagle dogs to assess the long-term safety of this compound.

| Study Type | Species | Dosing | Findings | Reference |

| Cardiovascular Safety | Beagle Dogs | Single oral doses at 75, 140, and 300 mg/m² | No changes in blood pressure, heart rate, or ECG | [1] |

| Neurological Safety Assessment | Rats | 90-day oral dosing at 30, 120, and 240 mg/m²/day | No changes in functional observational battery | [1] |